2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of 2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one typically involves the reaction of 2-alkynylanilines with ketones under specific conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, which can lead to various biological effects. The compound’s activity is often mediated through the modulation of signaling pathways, such as the MAP kinase pathway .
Comparison with Similar Compounds
2-hydroxy-3-phenylsulfanyl-1H-quinolin-4-one can be compared with other quinoline derivatives, such as:
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2,3-dihydroquinolin-4(1H)-ones: These compounds have similar synthetic routes and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C15H11NO2S |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
4-hydroxy-3-phenylsulfanyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H11NO2S/c17-13-11-8-4-5-9-12(11)16-15(18)14(13)19-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18) |
InChI Key |
HOWPHOHIQLOUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.